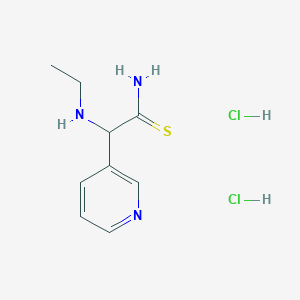

2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride

描述

属性

IUPAC Name |

2-(ethylamino)-2-pyridin-3-ylethanethioamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S.2ClH/c1-2-12-8(9(10)13)7-4-3-5-11-6-7;;/h3-6,8,12H,2H2,1H3,(H2,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJVZUSMEUMLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CN=CC=C1)C(=S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride, a thioamide derivative with the molecular formula C₉H₁₃N₃S·2[HCl], has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, including an ethylamino group and a pyridine ring, which contribute to its diverse biochemical applications.

- Molecular Weight : Approximately 231.74 g/mol

- CAS Number : 1269151-46-3

- Molecular Structure : The compound contains a thioamide functional group that enables nucleophilic substitution reactions, making it suitable for various biochemical applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-Cancer Potential

Preliminary studies suggest that this compound may act as an anti-cancer agent. Interaction studies have focused on its binding affinity to specific protein receptors involved in cell proliferation and apoptosis. The modulation of these pathways could enhance its therapeutic efficacy .

2. Enzyme Interaction

The compound has been shown to interact with various enzymes, which may play a role in its pharmacological effects. These interactions are crucial for understanding the mechanisms through which the compound exerts its biological activity .

3. Receptor Binding

Initial findings suggest that this compound may influence signaling pathways related to cellular responses, potentially impacting therapeutic outcomes in various disease contexts .

Comparative Analysis

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methylamino)-2-(pyridin-3-yl)acetate dihydrochloride | C₁₀H₁₆Cl₂N₂O₂ | Contains an acetate group instead of thioamide |

| 3-(Ethylthio)-1-methylpyridin-4(1H)-one | C₉H₁₁N₃OS | Features a thioether instead of a thioamide |

| 4-Amino-1,2-dihydroquinoline | C₉H₁₃N₃ | Lacks the pyridine ring; different pharmacological profile |

The unique combination of functional groups in this compound may influence its biological activity significantly compared to these analogs .

科学研究应用

Pharmacological Applications

Research indicates that 2-(ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride exhibits significant biological activity, particularly in pharmacology. Notable applications include:

- Anti-Cancer Research : Preliminary studies suggest that this compound may have potential as an anti-cancer agent. Its interactions with specific receptors and enzymes could influence signaling pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

- Receptor Interaction Studies : The compound has been investigated for its binding affinity to various protein receptors. Understanding these interactions is essential for optimizing its therapeutic efficacy as a drug candidate.

Biochemical Applications

In addition to its pharmacological potential, this compound is used in biochemical research due to its versatile small molecule scaffold properties. Applications include:

- Synthesis of Derivatives : The unique chemical structure allows for the synthesis of various derivatives, which can be explored for different biological activities.

- Condensation Reactions : The compound can participate in condensation reactions with electrophiles, expanding its utility in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Cancer Cell Proliferation : A study demonstrated that the compound could inhibit the proliferation of certain cancer cell lines through modulation of specific signaling pathways.

- Receptor Binding Affinity : Research focused on the binding characteristics of the compound to various receptors has shown promising results, indicating its potential as a lead compound for drug development targeting specific diseases.

- Synthetic Applications : The compound has been employed in synthetic routes to develop novel derivatives with enhanced biological properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

- 2-(2-(Methylamino)ethyl)pyridine dihydrochloride (): Key difference: Methylamino group vs. ethylamino in the target compound. Impact: Ethylamino’s longer alkyl chain may enhance lipophilicity, affecting membrane permeability. Both compounds utilize dihydrochloride salts for solubility, but the thioamide in the target introduces sulfur-based reactivity (e.g., susceptibility to oxidation) .

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride, ):

Thioamide vs. Thioether/Sulfonyl Groups

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Key difference: Thioether (-S-) linkage vs. thioamide (-C(=S)-NH₂).

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Functional Groups | Salt Form | Key Properties Inferred |

|---|---|---|---|---|

| Target Compound | Pyridin-3-yl + ethanethioamide | Ethylamino, thioamide | Dihydrochloride | High solubility, metal coordination potential |

| 2-(2-(Methylamino)ethyl)pyridine dihydrochloride | Pyridine + ethylamine | Methylamino | Dihydrochloride | Moderate lipophilicity |

| Dopamine hydrochloride | Catechol + ethylamine | Catechol, primary amine | Hydrochloride | Neurotransmitter activity, polar |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine + thioether | Thietanyloxy, thioether | None | Sulfur-mediated reactivity |

Research Implications and Gaps

- Solubility and Stability: The dihydrochloride form of the target compound likely surpasses non-salt analogs in solubility, but thioamide instability under oxidative or basic conditions requires further study.

准备方法

Reaction Scheme (Conceptual)

- Starting Material: 2-(Pyridin-3-yl)ethylamine

- Thioamide Source: Ethanethioamide or related thioamide reagent

- Reaction Conditions: Solvent (ethanol/methanol), controlled heating

- Product Formation: 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide

- Salt Formation: Treatment with hydrochloric acid to form dihydrochloride salt, enhancing solubility and stability

Detailed Preparation Methods

Reaction of 2-(Pyridin-3-yl)ethylamine with Ethanethioamide

- Procedure:

The amine and ethanethioamide are combined in a polar solvent such as ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the thioamide bond. - Notes:

The reaction exploits the nucleophilic nature of the ethylamino nitrogen attacking the electrophilic carbon of ethanethioamide, forming the thioamide linkage. - Post-reaction treatment:

The crude product is treated with hydrochloric acid to yield the dihydrochloride salt, which precipitates out and can be isolated by filtration.

Alternative Synthetic Routes Involving Pyridine Derivatives

- Starting from ethyl 3-oxo-3-(pyridin-3-yl)propanoate and 2-cyanoethanethioamide, a base such as potassium tert-butylate in N,N-dimethylformamide (DMF) can be used to facilitate condensation and thioamide formation under inert atmosphere and heating (e.g., 20–90°C for 4 hours).

- Purification is typically achieved by reverse phase column chromatography.

- This method yields the thioamide intermediate, which can be converted to the dihydrochloride salt subsequently.

Chemical Behavior Relevant to Preparation

- The thioamide functional group is reactive toward nucleophilic substitution and condensation reactions, which is exploited during synthesis.

- The ethylamino group’s nucleophilicity facilitates bond formation with thioamide precursors.

- Formation of the dihydrochloride salt improves aqueous solubility and stability, aiding isolation and purification.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Differences |

|---|---|---|

| This compound | C₉H₁₃N₃S·2[HCl] | Ethylamino group + pyridine ring + thioamide |

| 2-(Methylamino)-2-(pyridin-3-yl)acetate dihydrochloride | C₁₀H₁₆Cl₂N₂O₂ | Acetate group instead of thioamide |

| 3-(Ethylthio)-1-methylpyridin-4(1H)-one | C₉H₁₁N₃OS | Thioether instead of thioamide |

| 4-Amino-1,2-dihydroquinoline | C₉H₁₃N₃ | Lacks pyridine ring, different pharmacological profile |

Research Findings and Notes

- The synthesis routes are consistent with standard organic chemistry protocols for thioamide formation, leveraging nucleophilic substitution and condensation chemistry.

- The compound’s unique combination of functional groups affects both its synthetic accessibility and biological activity.

- The dihydrochloride salt form is preferred for enhanced solubility and ease of handling in laboratory settings.

- Research exploring biological activity suggests potential pharmacological applications, although detailed mechanisms remain under investigation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

React pyridin-3-yl acetonitrile derivatives with ethylamine under controlled pH.

Introduce the thioamide group via thionation using Lawesson’s reagent or phosphorus pentasulfide.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent).

- Purity Optimization : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR (¹H/¹³C) to confirm ethylamino and pyridine proton environments.

- Mass Spectrometry (HRMS) for molecular ion verification (expected m/z ~287.08 for free base).

- Elemental Analysis to validate stoichiometry (e.g., Cl⁻ content via ion chromatography) .

- Data Table :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₃S |

| Molecular Weight | 282.20 g/mol |

| Purity (HPLC) | ≥95% |

Q. How should researchers handle solubility and stability challenges in aqueous buffers?

- Solubility : Test in DMSO (stock solutions) and dilute into PBS (pH 7.4). If precipitation occurs, adjust pH (e.g., 5.5–6.5) or use cyclodextrin-based solubilizers.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of thioamide group) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

- Structure-Activity Relationship (SAR) Strategies :

Replace pyridin-3-yl with substituted pyridines (e.g., 5-fluoro) to modulate receptor binding .

Modify the ethylamino group to bulkier amines (e.g., cyclopropylamine) to evaluate steric effects.

Replace thioamide with amide/sulfonamide groups to assess metabolic stability.

Q. How to resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values)?

- Troubleshooting Steps :

Verify compound integrity post-assay (LC-MS to detect decomposition).

Standardize assay conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media).

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Case Example : Discrepancies in receptor binding may arise from pH-dependent protonation of the pyridine nitrogen .

Q. What strategies are effective for enantiomeric resolution of chiral analogs?

- Chiral Separation :

Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

Synthesize diastereomeric salts with chiral acids (e.g., L-tartaric acid).

- Characterization : Compare circular dichroism (CD) spectra or single-crystal X-ray diffraction for absolute configuration .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

- PPE : Lab coat, nitrile gloves, and goggles.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.

- Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation .

Data Interpretation and Reporting

Q. How to address variability in pharmacokinetic (PK) data across animal models?

- Methodological Adjustments :

Normalize doses to body surface area (mg/m²) instead of mg/kg.

Use cassette dosing (N-in-1) to reduce inter-animal variability.

Monitor plasma protein binding differences (e.g., murine vs. human albumin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。